molecular formula C9H6BrNO3 B1414096 6-Bromo-2-cyano-3-methoxybenzoic acid CAS No. 1805019-08-2

6-Bromo-2-cyano-3-methoxybenzoic acid

Cat. No.: B1414096
CAS No.: 1805019-08-2
M. Wt: 256.05 g/mol
InChI Key: JOCAJUFEQQGDFD-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 6-position, a cyano group at the 2-position, a methoxy group at the 3-position, and a carboxylic acid functional group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the electron-withdrawing cyano and bromo substituents.

Properties

CAS No.

1805019-08-2

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

6-bromo-2-cyano-3-methoxybenzoic acid

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-2-6(10)8(9(12)13)5(7)4-11/h2-3H,1H3,(H,12,13)

InChI Key

JOCAJUFEQQGDFD-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)C#N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity: The cyano group in 6-bromo-2-cyano-3-methoxybenzoic acid is a stronger electron-withdrawing group compared to fluorine or chlorine, which may enhance its electrophilicity in nucleophilic aromatic substitution or cross-coupling reactions.

Stability and Storage :

  • The requirement for 4–8°C storage for 3-bromo-6-chloro-2-methoxybenzoic acid suggests lower thermal stability, possibly due to hydrolytic susceptibility of the chloro substituent. In contrast, the fluoro-substituted compound may exhibit greater stability at room temperature .

Research Implications and Limitations

While direct data on 6-bromo-2-cyano-3-methoxybenzoic acid remain scarce, inferences from analogous compounds highlight critical structure-property relationships:

  • The cyano group likely confers distinct reactivity in synthetic applications, such as serving as a precursor for tetrazole or amide derivatives.
  • Comparative toxicity profiles emphasize the need for rigorous safety evaluations, particularly for halogenated benzoic acids.

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